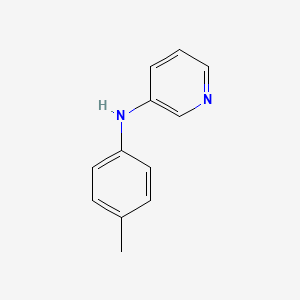

Pyridine, 3-(4-tolylamino)-

Description

BenchChem offers high-quality Pyridine, 3-(4-tolylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(4-tolylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

285991-95-9 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-(4-methylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C12H12N2/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h2-9,14H,1H3 |

InChI Key |

VSMARCBHVFVKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CN=CC=C2 |

Origin of Product |

United States |

Contextual Significance of Pyridine Scaffolds in Modern Organic and Materials Chemistry Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical entities. nih.gov Its importance stems from a unique combination of properties: the nitrogen atom imparts polarity, basicity, and hydrogen-bonding capabilities, while the aromatic ring provides a rigid, planar scaffold. researchgate.net This blend of features makes pyridine and its derivatives essential building blocks in numerous areas of chemical research. nih.govresearchgate.net

In organic synthesis, pyridine scaffolds are not only common solvents but also serve as versatile precursors and catalysts. nih.govresearchgate.net Their derivatives are integral to the synthesis of complex, pharmacologically active compounds and agrochemicals. researchgate.netaun.edu.eg The ability of the pyridine nitrogen to act as a ligand for metal ions is fundamental to its application in coordination chemistry and asymmetric catalysis. nih.gov Furthermore, the electronic properties of the pyridine ring can be finely tuned through substitution, making it a valuable component in the design of functional materials, including dyes and advanced nanomaterials. nih.govresearchgate.net The adaptability of the pyridine structure allows for extensive modifications, which has made it a highly sought-after scaffold in medicinal chemistry and drug discovery. researchgate.netscispace.com

Rationale for In Depth Academic Investigation of Pyridine, 3 4 Tolylamino Analogues

The academic interest in Pyridine (B92270), 3-(4-tolylamino)- and its analogues is driven by their potential as versatile molecular components. The structure combines an electron-donating arylamino group with a relatively electron-deficient pyridine ring, creating a "push-pull" electronic system. This arrangement is known to give rise to interesting photophysical properties, such as fluorescence. researchgate.netchim.itbeilstein-journals.org The investigation of how different substituents on the aryl and pyridine rings modulate these optical properties is a significant area of research, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netbeilstein-journals.org

Furthermore, the presence of both a pyridine nitrogen and an amine nitrogen-hydrogen (N-H) bond makes these molecules excellent candidates for use as ligands in coordination chemistry. rsc.org They can bind to metal centers in various ways, potentially forming stable complexes that could function as catalysts for organic transformations. The steric and electronic properties of the ligand, which can be precisely adjusted by changing the substitution pattern (e.g., the methyl group on the tolyl moiety), are critical for controlling the activity and selectivity of such catalysts. whiterose.ac.uk The study of these structure-property relationships is a fundamental goal of academic inquiry in this field. rsc.orgwhiterose.ac.uk

Research Objectives and Scope of Investigation for Substituted Pyridine Derivatives

Exploration of Diverse Synthetic Strategies for the Pyridine, 3-(4-tolylamino)- Motif

The construction of the 3-aminopyridine (B143674) scaffold, a key component of the target molecule, can be achieved through a variety of synthetic routes. These methods offer flexibility in introducing diverse substituents and constructing complex molecular architectures.

Multicomponent Condensation Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

One prominent MCR for pyridine synthesis involves the reaction of aldehydes, active methylene (B1212753) compounds like malononitrile (B47326), and a thiol. nih.gov This one-pot synthesis can yield highly functionalized pyridines and related heterocyclic systems. nih.gov For instance, the reaction of an aldehyde, malononitrile, and a thiol can lead to the formation of a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. nih.gov Mechanistic studies have shown that the Knoevenagel adduct formed between the aldehyde and malononitrile can act as the oxidizing agent for the dihydropyridine (B1217469). nih.gov

Another variation involves the three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation, which provides a rapid and environmentally friendly route to highly functionalized N-alkylated pyridines. mdpi.com The process is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.com

A four-component reaction of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde can produce polysubstituted pyrido[1,2-a]benzimidazole (B3050246) derivatives. acs.org The proposed mechanism involves the formation of a polysubstituted benzene (B151609) intermediate followed by substitution and annulation with the pyridine ring. acs.org

| Reactants | Catalyst/Conditions | Product Type | Ref |

| Aldehyde, Malononitrile, Thiol | Base | Functionalized Pyridines | nih.gov |

| Aldehyde, N-alkyl-2-cyanoacetamide, Malononitrile | K2CO3, EtOH, Microwave | N-alkylated Pyridines | mdpi.com |

| Pyridine, Chloroacetonitrile, Malononitrile, Aldehyde | Acetonitrile, Reflux | Pyrido[1,2-a]benzimidazoles | acs.org |

| 2-Aminopyridine (B139424), Aldehyde, Trimethylsilylcyanide | Scandium triflate, Methanol, Microwave | 3-Aminoimidazo[1,2-a]pyridines | researchgate.net |

Knoevenagel Condensation and Related Alkenylation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound in the presence of a weak base catalyst. wikipedia.orgbas.bg This reaction is a key step in many pyridine syntheses, often leading to the formation of an α,β-unsaturated ketone or a related conjugated system that can then undergo cyclization. wikipedia.org

For example, the Hantzsch pyridine synthesis incorporates a Knoevenagel condensation as its initial step. wikipedia.orgchemtube3d.com In this reaction, a β-ketoester reacts with an aldehyde to form an unsaturated carbonyl compound, which then proceeds through further steps to form the dihydropyridine and ultimately the pyridine ring. chemtube3d.com

The reaction can be performed under various conditions, including catalyst-free systems in a mixture of water and ethanol, highlighting its adaptability and potential for greener synthetic protocols. bas.bg The choice of base can also be significant; for instance, triethylamine (B128534) has been investigated as a less carcinogenic alternative to pyridine for catalyzing Knoevenagel condensations of aromatic aldehydes and malonic acid. rsc.org

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Intermediate/Product | Ref |

| Aldehyde | β-ketoester | Weak Base | α,β-Unsaturated Carbonyl | chemtube3d.com |

| Pyridinecarbaldehydes | Malononitrile, Cyanoacetamide | Catalyst-free, H2O:EtOH | Electron-deficient Alkenes | bas.bg |

| Aromatic Aldehydes | Malonic Acid | Triethylamine, Toluene | Cinnamic Acids | rsc.org |

| Benzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone | wikipedia.org |

Cyclization and Heterocycle Fusion Reactions for Polycyclic Pyridine Derivatives

The synthesis of polycyclic systems containing a pyridine ring often involves cyclization or heterocycle fusion reactions as key steps. These strategies allow for the construction of complex, fused ring systems with diverse biological activities. The relative ease of cyclization can be influenced by the position of the amino group on the pyridine ring. acs.org

One approach involves the diazotization of 3-aminopyridine derivatives. For example, diazotization of 4-aryl-3-aminopyridines can lead to intramolecular electrophilic substitution to form tricyclic pyrido[3,4-c]cinnolines. mdpi.com In cases with less electron-rich aryl groups, the diazonium salt can be converted to an azide, which upon thermolysis can yield carboline derivatives. mdpi.com

Reductive cyclization is another powerful tool. For instance, the reduction of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid can produce lactams, leading to benzofused tricyclic derivatives. mdpi.com

Multicomponent reactions can also be employed to construct fused polycyclic systems. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction coupled with a Pictet-Spengler cyclization has been used to synthesize imidazo[4,5-b]pyridine fused polycyclic heterocycles. researchgate.net This strategy involves the initial formation of a GBB adduct from an aminoazine, an aldehyde, and an isocyanide, followed by dealkylation and subsequent Pictet-Spengler cyclization with another aldehyde. researchgate.net

| Starting Material | Reagents/Conditions | Product | Ref |

| 4-Aryl-3-aminopyridines | Diazotization | Pyrido[3,4-c]cinnolines | mdpi.com |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate esters | Fe, Acetic Acid | Lactams | mdpi.com |

| Aminoazine, Aldehyde, Isocyanide | GBB reaction, then Pictet-Spengler cyclization | Fused Polycyclic Imidazo[4,5-b]pyridines | researchgate.net |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the efficiency of chemical processes. This is particularly valuable in the synthesis of heterocyclic compounds like pyridine derivatives.

A notable example is the microwave-assisted, one-pot, three-component synthesis of highly functionalized N-alkylated pyridines from aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile. mdpi.com This method offers significant advantages over conventional heating, including shorter reaction times and higher yields. mdpi.com

Similarly, the synthesis of 3-aminoimidazo[1,2-a]pyridines can be efficiently achieved through a microwave-mediated three-component reaction of a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide, catalyzed by scandium triflate. researchgate.net This approach avoids the use of isonitriles and subsequent deprotection steps. researchgate.net

Microwave irradiation has also been successfully applied to the synthesis of pyrazolo[3,4-b]pyridine derivatives. For instance, the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and a β-diketone in water, catalyzed by InCl3, proceeds efficiently under microwave conditions. rsc.org

| Product Type | Reactants | Catalyst/Conditions | Advantages | Ref |

| N-alkylated Pyridines | Aldehyde, N-alkyl-2-cyanoacetamide, Malononitrile | K2CO3, EtOH, Microwave | Short reaction times, high yields | mdpi.com |

| 3-Aminoimidazo[1,2-a]pyridines | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Methanol, Microwave | Avoids isonitriles, one-pot | researchgate.net |

| Pyrazolo[3,4-b]pyridines | 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-Diketone | InCl3, Water, Microwave | Good to excellent yields | rsc.org |

| 2-Aryl-3-(4-methylphenylamino)thiazolidin-4-ones | 1-Arylidene-2-(4-methylphenyl)hydrazines, Thioglycolic acid | Zinc chloride, Microwave | Efficient synthesis | researchgate.net |

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis (General)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly useful for the functionalization of pyridine rings.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a powerful method for the synthesis of N-aryl and N-alkyl aminopyridines. For example, unprotected 3-halo-2-aminopyridines can be efficiently coupled with a range of primary and secondary amines using specific palladium precatalysts derived from ligands like RuPhos and BrettPhos. nih.gov This methodology has enabled the synthesis of N³-arylated 2,3-diaminopyridines, which were previously difficult to access. nih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction for pyridine functionalization. 2-Amino-3-bromopyridines can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to afford 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.org

The Suzuki and Stille cross-coupling reactions have also been investigated for the synthesis of 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloropyridazine (B20888) or 3-amino-6-iodopyridazine. researchgate.net

| Coupling Reaction | Substrates | Catalyst System | Product | Ref |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridines, Amines | Pd-precatalyst (RuPhos or BrettPhos), LiHMDS | N³-Substituted 2,3-diaminopyridines | nih.gov |

| Sonogashira Coupling | 2-Amino-3-bromopyridines, Terminal Alkynes | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-alkynylpyridines | scirp.org |

| Suzuki/Stille Coupling | 3-Amino-6-halopyridazines, (Hetero)arylboronic acids/stannanes | Palladium catalyst | 3-Amino-6-(hetero)arylpyridazines | researchgate.net |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

In multicomponent reactions leading to pyridines, the initial step is often a Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile, forming an arylidenemalononitrile intermediate. nih.govmdpi.com This is followed by a Michael addition of a second nucleophile, intramolecular cyclization, and subsequent aromatization to yield the final pyridine product. mdpi.com In some cases, the Knoevenagel adduct itself can act as an oxidant for a dihydropyridine intermediate. nih.gov

The mechanism of the Knoevenagel condensation itself has been the subject of detailed study. researchgate.netrsc.org It is generally accepted to proceed via the nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde or ketone. wikipedia.org This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org Theoretical studies have explored different pathways, including a base-catalyzed route and a route initiated by keto-enol tautomerism of the active methylene compound. nih.gov The nature of the catalyst, including its acid and base properties, can significantly influence the reaction pathway. researchgate.netrsc.org For instance, both acidic and basic sites on a catalyst surface may be necessary for high reaction rates. rsc.org

The mechanism of palladium-catalyzed amination of halopyridines involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by coordination of the amine, deprotonation to form an amido complex, and finally reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. nih.gov The presence of the amino group on the pyridine ring can present challenges, such as potential chelation to the palladium center, which can hinder the catalytic cycle. nih.gov

| Reaction | Key Mechanistic Steps | Intermediates | Influencing Factors | Ref |

| Multicomponent Pyridine Synthesis | Knoevenagel condensation, Michael addition, Cyclization, Aromatization | Arylidenemalononitrile, Dihydropyridine | Reactant structure, Catalyst | nih.govmdpi.com |

| Knoevenagel Condensation | Deprotonation, Nucleophilic addition, Dehydration | Carbanion, Aldol-type adduct | Catalyst (acid/base properties), Solvent | wikipedia.orgresearchgate.netnih.gov |

| Palladium-Catalyzed Amination | Oxidative addition, Amine coordination, Deprotonation, Reductive elimination | Pd(II) intermediate, Amido complex | Ligand, Base, Substrate structure | nih.gov |

Investigation of Catalytic Cycles and Intermediate Species

The synthesis of 3-(4-tolylamino)pyridine and its analogues frequently relies on transition metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Mechanistic investigations have been crucial in understanding and optimizing these transformations by identifying key catalytic intermediates and elucidating the steps of the catalytic cycle.

For the palladium-catalyzed Buchwald-Hartwig amination, the generally accepted catalytic cycle begins with a Pd(0) species. This active catalyst undergoes oxidative addition with an aryl halide (e.g., 3-halopyridine) to form a Pd(II) intermediate. Subsequent reaction with the amine (e.g., p-toluidine) in the presence of a base leads to the formation of a palladium-amido complex. The final step is a reductive elimination from this complex, which forms the desired C-N bond of the product, 3-(4-tolylamino)pyridine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rug.nlresearchgate.net

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Ligands stabilize the palladium center, facilitate the elementary steps of the catalytic cycle, and prevent catalyst deactivation. For instance, bulky, electron-rich phosphine (B1218219) ligands like Josiphos, XPhos, and BrettPhos have been developed to enhance catalyst activity and stability. rug.nlnih.gov The bidentate nature of some ligands, such as Josiphos, helps create catalysts that are less prone to displacement by basic substrates like pyridines, which can otherwise act as catalyst poisons. rug.nl Mechanistic studies have led to the isolation and characterization of key intermediates, including three-coordinate Pd(II) alkylamido complexes, which were identified as the species that undergo reductive elimination to form the final product. rug.nl

In the case of copper-catalyzed N-arylation (Ullmann-type reactions), mechanistic understanding is also advancing. While the precise mechanism can vary depending on the specific conditions, it is generally believed to involve a Cu(I) active species. Mechanistic studies on the copper-catalyzed N-arylation of amides, a related transformation, suggest that the activation of the aryl halide proceeds through a 1,2-diamine-ligated copper(I) amidate complex. nih.gov The presence of chelating diamine ligands is important for controlling the concentration and stability of the active catalytic species. nih.gov Empirical studies have shown that electron-rich heterocyclic amines tend to give higher yields, indicating the nucleophilicity of the amine is a key factor. thieme-connect.com

| Catalytic System | Reaction Type | Key Intermediates | Ligand Role |

|---|---|---|---|

| Palladium / Biaryl Phosphine Ligands (e.g., XPhos, BrettPhos) | Buchwald-Hartwig Amination | Pd(0) Ln, Aryl-Pd(II)-X(L)n, Aryl-Pd(II)-NRR'(L)nrug.nl | Stabilize Pd center, promote oxidative addition and reductive elimination, prevent catalyst poisoning. rug.nlnih.gov |

| Copper / Diamine Ligands | Ullmann N-Arylation | L-Cu(I)-Amido Complex nih.gov | Control concentration of active species, facilitate aryl halide activation. nih.gov |

Theoretical Studies on Reaction Mechanisms, e.g., Condensation and H-Elimination

Theoretical and computational studies provide invaluable insights into the reaction mechanisms for the synthesis of pyridine derivatives, including processes like condensation and H-elimination which are often involved in building the core heterocyclic structure.

For instance, the formation of pyridine rings can occur through multi-component condensation reactions. Plausible mechanisms for these complex transformations are often proposed based on established chemical principles and supported by computational analysis. A common theme involves an initial condensation step, such as a Knoevenagel or Michael-type reaction, to assemble the key fragments. This is typically followed by an intramolecular cyclization and a subsequent dehydration or elimination step to form the aromatic pyridine ring. nih.govnih.gov For example, a proposed mechanism for a three-component reaction to form chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones involves an initial condensation to form a chalcone-like intermediate, followed by a nucleophilic attack by 2-aminopyridine, tautomerization, and finally an intramolecular cyclization with elimination of water. nih.gov Similarly, the synthesis of γ-lactams can proceed through a double condensation forming imine and enamine intermediates, followed by a Mannich reaction and an intramolecular cyclization. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to study the energetics of specific reaction pathways. Studies on the condensation reaction of C₄H₄⁺ with pyridine have used theoretical calculations to investigate the structures of intermediates, transition states, and final products. researchgate.net These studies help to elucidate the preferred reaction pathways, showing, for example, that the H-atom eliminated can originate from either of the reactants and that there is a notable kinetic isotope effect. researchgate.net Such computational work is crucial for understanding the fine details of the reaction coordinate, including activation barriers for different steps, and for rationalizing experimentally observed outcomes.

A plausible mechanism for the formation of certain 2-aminopyridine derivatives involves the condensation of active methylene compounds. mdpi.com The reaction likely proceeds through a series of intermediates formed via condensation, cyclization, and elimination steps to yield the final substituted pyridine product. mdpi.com

| Reaction Type | Key Mechanistic Steps | Theoretical Insight |

|---|---|---|

| Multicomponent Condensation nih.govnih.gov | Initial condensation (e.g., Knoevenagel), Nucleophilic addition, Intramolecular cyclization, Dehydration/Elimination. | Proposes plausible pathways and intermediate structures based on established reactivity. |

| Condensation/H-Elimination researchgate.net | Formation of a condensation complex, H-atom transfer, Elimination of H atom. | Calculations of intermediates and transition states help identify preferred reaction channels and explain kinetic isotope effects. |

Influence of Steric and Electronic Factors on Reaction Selectivity

The selectivity and efficiency of synthetic routes toward 3-(4-tolylamino)pyridine and its analogues are profoundly influenced by the steric and electronic properties of the substrates, reagents, and catalyst systems. These factors can dictate reaction rates, regioselectivity, and the propensity for side reactions.

In palladium-catalyzed Buchwald-Hartwig aminations, the steric bulk of the phosphine ligands is a key determinant of reactivity and selectivity. More sterically demanding ligands, such as CyJohnPhos and XPhos, can promote the desired monoarylation of primary amines by sterically hindering a second arylation event. rug.nl The steric properties of the ligand can also be crucial for coupling challenging substrates like halopyridines or for reactions involving sterically hindered amines. nih.gov For example, the use of bulky Josiphos-type ligands was envisioned to improve selectivity towards monoarylated products. rug.nl

Electronic factors also play a critical role. In the oxidative addition step of the Buchwald-Hartwig cycle, electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups slow it down. However, other interactions can complicate this trend. For instance, in the oxidative addition of 2-chloro-3-aminopyridine, hydrogen bonding between a basic solvent and the amine's N-H group can lead to a more electron-rich aromatic system, which in turn slows down the oxidative addition rate. researchgate.net

In copper-catalyzed N-arylation reactions, the electronic nature of the amine substrate is significant. Electron-rich heterocyclic amines, which are more nucleophilic, have been observed to give higher yields in couplings with arylboronic acids. thieme-connect.com Conversely, the presence of chelating nitrogen atoms within the amine substrate, such as in 2-aminopyridine, can influence the reaction outcome, potentially by coordinating to the copper catalyst and altering its reactivity. thieme-connect.com This led to a lower yield for 2-aminopyridine compared to 3-aminopyridine in a specific copper-promoted N-arylation. thieme-connect.com Furthermore, steric hindrance near the reaction center can impede the reaction; studies on condensation reactions have suggested that methyl groups in the ortho positions of pyridine can create steric blocking that hinders the reaction. researchgate.net

| Factor | Influence on Buchwald-Hartwig (Pd) Amination | Influence on Ullmann-type (Cu) N-Arylation |

|---|---|---|

| Steric Effects | Bulky ligands (e.g., XPhos) improve selectivity for monoarylation and enable coupling of hindered substrates. rug.nlnih.gov | Steric hindrance near the nitrogen or on the aryl halide can decrease reaction rates. researchgate.net |

| Electronic Effects | Electron-withdrawing groups on aryl halide generally accelerate oxidative addition. Substrate-solvent H-bonding can slow the reaction. researchgate.net | Electron-rich (more nucleophilic) amines generally give higher yields. thieme-connect.com |

| Substrate Structure | Chelating groups (e.g., pyridine N) can poison the catalyst unless robust ligands are used. rug.nlnih.gov | Chelating nitrogen atoms in the substrate can influence reactivity and yield, sometimes negatively. thieme-connect.com |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides unequivocal proof of a molecule's structure, conformation, and the nature of its packing in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

A thorough search for single-crystal X-ray diffraction studies on "Pyridine, 3-(4-tolylamino)-" did not yield any specific results. There are no published crystal structures in prominent databases such as the Cambridge Structural Database (CSD) for this compound. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and intermolecular packing arrangement remain undetermined.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and assess material purity. No experimental PXRD patterns for "Pyridine, 3-(4-tolylamino)-" are available in the public domain. Such data would be valuable for routine identification and quality control of the bulk material.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, derived from single-crystal X-ray diffraction data. As no crystal structure has been reported for "Pyridine, 3-(4-tolylamino)-", a Hirshfeld surface analysis has not been performed. This analysis would otherwise provide quantitative insights into the hydrogen bonds, van der Waals forces, and other non-covalent interactions governing the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

While ¹H NMR is a standard characterization technique, a verified and published spectrum with detailed assignments (chemical shifts, coupling constants, and integration) for "Pyridine, 3-(4-tolylamino)-" is not available in peer-reviewed literature or spectral databases. The expected spectrum would show distinct signals for the protons on the pyridine and tolyl rings, as well as the amine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Similar to the proton NMR data, there is a lack of published ¹³C NMR spectral data for "Pyridine, 3-(4-tolylamino)-". This analysis would be crucial for confirming the carbon framework of the molecule by identifying the chemical shifts of each unique carbon atom in both the pyridine and tolyl moieties.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the connectivity of atoms within a molecule, resolving ambiguities that may arise from one-dimensional (1D) spectra. ipb.pt Techniques such as COSY, HSQC, and HMBC are instrumental in assigning the complex proton and carbon signals of 3-(4-tolylamino)pyridine and its derivatives.

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. weizmann.ac.ilemerypharma.comoxinst.com In the context of a substituted pyridine derivative, a ¹H-¹H COSY experiment would reveal which protons are on adjacent carbons, aiding in the assignment of the aromatic signals on both the pyridine and tolyl rings. emerypharma.com For instance, cross-peaks would be observed between protons on the same spin system, helping to trace the connectivity within each aromatic ring. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms to which they are directly attached. mdpi.comcolumbia.edu This technique is highly sensitive and allows for the unambiguous assignment of carbon signals by linking them to their corresponding, and often more easily assigned, proton signals. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). mdpi.comcolumbia.edu This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. For 3-(4-tolylamino)pyridine, HMBC would show correlations between the amine proton and carbons in both the pyridine and tolyl rings, confirming the C-N linkage. It would also help to definitively place the tolyl group at the 3-position of the pyridine ring by showing correlations between the pyridine protons and the tolyl ring carbons, and vice versa. nih.govmdpi.comsemanticscholar.orgresearchgate.netgrafiati.com

The following table summarizes the expected 2D NMR correlations for the core structure of 3-(4-tolylamino)pyridine.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Pyridine H-2 | Pyridine H-4 | Pyridine C-2 | Pyridine C-3, C-4, C-6 |

| Pyridine H-4 | Pyridine H-2, H-5 | Pyridine C-4 | Pyridine C-2, C-3, C-5, C-6 |

| Pyridine H-5 | Pyridine H-4, H-6 | Pyridine C-5 | Pyridine C-3, C-4, C-6 |

| Pyridine H-6 | Pyridine H-5 | Pyridine C-6 | Pyridine C-2, C-4, C-5 |

| Tolyl H-2'/H-6' | Tolyl H-3'/H-5' | Tolyl C-2'/C-6' | Tolyl C-1', C-3'/C-5', C-4' |

| Tolyl H-3'/H-5' | Tolyl H-2'/H-6', CH₃ | Tolyl C-3'/C-5' | Tolyl C-1', C-2'/C-6', C-4' |

| Tolyl CH₃ | Tolyl H-3'/H-5' | Tolyl CH₃ Carbon | Tolyl C-3'/C-5', C-4' |

| NH | Pyridine H-2, H-4 | - | Pyridine C-3, Tolyl C-1' |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying functional groups and characterizing the nature of chemical bonds within a molecule. pressbooks.pub

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. pressbooks.pub These vibrational frequencies are characteristic of the types of bonds and functional groups present. For 3-(4-tolylamino)pyridine and related structures, FT-IR spectra provide key information. semanticscholar.orgrsc.orgrsc.org

The N-H stretching vibration of the secondary amine is a key feature, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine will also be present, usually in the 1250-1360 cm⁻¹ range. The spectra will be dominated by bands corresponding to the aromatic rings. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene rings typically appear in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the rings, appear in the 690-900 cm⁻¹ range.

A representative table of characteristic FT-IR absorption bands for a compound like 3-(4-tolylamino)pyridine is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2920 - 2980 / 2850 - 2890 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

| Aromatic Amine (C-N) | Stretching | 1250 - 1360 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. ethz.ch While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems. researchgate.net The Raman spectrum of 3-(4-tolylamino)pyridine would provide detailed information about the skeletal vibrations of the pyridine and tolyl rings.

The symmetric ring breathing modes of both the pyridine and benzene rings are typically strong and sharp in Raman spectra, appearing around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands are highly characteristic and can be used to confirm the presence of the aromatic moieties. ethz.ch Other prominent bands would include those for the C=C stretching vibrations of the rings and the C-H in-plane bending modes. uark.edu The study of a similar complex, 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- rsc.orgrsc.orgnih.govthiadiazol-2-yl)-imine, utilized FT-Raman spectroscopy to confirm its structure. nih.govmdpi.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | 990 - 1050 |

| Aromatic C=C Stretching | 1580 - 1620 |

| Aromatic C-H In-plane Bending | 1050 - 1300 |

| Methyl (CH₃) C-H Bending | 1380 - 1460 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. pressbooks.pub For 3-(4-tolylamino)pyridine, the molecular ion peak (M⁺) would confirm the molecular formula. Because it contains an odd number of nitrogen atoms, its molecular weight will be an odd number according to the nitrogen rule. pressbooks.pub

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The stability of the aromatic rings means that the molecular ion peak should be relatively intense. libretexts.org Common fragmentation pathways would involve the cleavage of the C-N bond linking the two aromatic rings. This could lead to fragments corresponding to the tolylaminyl radical cation or the pyridyl cation, and vice versa. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines. libretexts.org The loss of the methyl group from the tolyl ring would result in a fragment at M-15.

The following table outlines potential major fragments in the mass spectrum of 3-(4-tolylamino)pyridine.

| Fragment Ion | m/z Value | Possible Origin |

| [C₁₂H₁₂N₂]⁺ | 184 | Molecular Ion (M⁺) |

| [C₁₂H₁₁N₂]⁺ | 183 | Loss of H radical |

| [C₁₁H₉N₂]⁺ | 169 | Loss of CH₃ radical |

| [C₇H₈N]⁺ | 106 | Tolylaminyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion (from tolyl group) |

| [C₅H₅N]⁺ | 79 | Pyridyl cation |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. nih.govmdpi.comsemanticscholar.orgresearchgate.netgrafiati.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. usp.br In aromatic compounds like 3-(4-tolylamino)pyridine, the most significant transitions are typically π → π* and n → π* transitions. uzh.ch

The pyridine ring itself exhibits characteristic π → π* transitions. researchgate.net The presence of the tolylamino substituent, an electron-donating group, conjugated with the pyridine ring will cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyridine. up.ac.za This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usp.br

The spectrum of 3-(4-tolylamino)pyridine is expected to show intense absorption bands in the UV region, characteristic of the π → π* transitions of the conjugated aromatic system. A weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, might also be observed. uzh.ch The solvent used can influence the position of these bands; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima.

| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 200 - 400 | High |

| n → π | n (non-bonding) → π (antibonding) | > 280 | Low |

Studies on similar structures, such as imines with di-p-tolylamino and pyridine moieties, have shown that these compounds exhibit strong absorption in the UV-Vis region, with modifications to the absorption spectra upon changes like protonation, indicating their potential for applications in optoelectronics. mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular for calculating the properties of molecules and has been applied to study pyridine-containing compounds.

Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of pyridine and tolylamino compounds, methods like B3LYP with a 6-31G(d,p) basis set are used to find the minimum energy conformation. researchgate.netmdpi.com This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

In studies of related systems, geometry optimization reveals key structural parameters. For instance, in a substituted imine containing a di-p-tolylamino group and a pyridine ring, DFT calculations showed that the molecule crystallizes in a monoclinic system. mdpi.comnih.gov The calculated bond lengths and angles from DFT often show good agreement with experimental data from X-ray crystallography. mdpi.com For example, in a study of pioglitazone, which contains a pyridine ring, all C-C bond lengths within the pyridine ring were found to be identical at 1.39 Å, and the C-N bond lengths were 1.34 Å and 1.33 Å, indicating conjugation. wu.ac.th

Table 1: Comparison of Selected Optimized Geometrical Parameters for a Related Imine (PPL9)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N (Pyridine) | 1.34 |

| C-C (Pyridine) | 1.39 |

| Dihedral Angle (Pyridine-Carboxylic Acid) | ~0.3° |

This table is illustrative and based on data for a related compound containing pyridine and tolylamino-like moieties. mdpi.comrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and kinetic stability.

DFT calculations, often at the B3LYP/6-31G(d,p) level, are used to determine the energies of these orbitals. researchgate.netmdpi.com For molecules containing both electron-donating (like tolylamino) and electron-accepting (like pyridine) groups, the HOMO is typically localized on the donor moiety, while the LUMO is on the acceptor part. mdpi.commdpi.com This separation of frontier orbitals is characteristic of charge-transfer compounds. The HOMO-LUMO gap can be used to calculate various quantum chemical descriptors like chemical hardness, softness, and electronegativity. irjweb.com

Table 2: Calculated HOMO-LUMO Energies and Gap for a Related Imine (PPL9)

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP/6-31G(d,p) | - | - | 2.71 |

| TD-DFT/B3LYP/6-31G(d,p) | - | - | 3.00 |

This table is illustrative and based on data for a related compound containing pyridine and tolylamino-like moieties. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry, and the resulting frequencies correspond to the vibrational modes of the molecule. Comparing the calculated spectra with experimental data can help in the assignment of vibrational bands to specific functional groups and motions within the molecule.

For pyridine itself, ab initio methods have been used to calculate the vibrational frequencies of its ground and excited states. core.ac.uk In a study on a related imine, FT-IR and FT-Raman spectra were reported and analyzed with the help of DFT calculations. researchgate.net These computational studies provide a deeper understanding of the molecular vibrations and can aid in the structural characterization of new compounds. mdpi.com

Time-Dependent Density-Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density-Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgcecam.org It is a popular method for calculating vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra. rsc.org

For molecules with donor-acceptor character, TD-DFT can predict the nature of electronic transitions, such as n → π* or π → π* transitions, and their corresponding oscillator strengths. nih.gov In studies of pyridine-thiophene oligomers, the performance of various DFT functionals within a TD-DFT framework was assessed against benchmark calculations, with functionals like CAM-B3LYP, ωB97XD, and M06-2X providing results closer to the reference. nih.gov TD-DFT is also used to simulate emission spectra, providing insights into the photoluminescent properties of materials. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Property Prediction and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure calculations of a molecule that quantify its chemical information. These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with biological activity or physical properties.

Descriptors such as the HOMO-LUMO energy gap, dipole moment, electrophilicity index, and various charge-related parameters can be calculated using DFT. researchgate.net These descriptors have been used in QSAR studies to predict the antioxidant activity of 1,3,4-oxadiazole (B1194373) derivatives and the anticonvulsant activity of other compounds. researchgate.netdergipark.org.tr By identifying the key descriptors that influence a particular property, it is possible to design new molecules with enhanced characteristics.

Molecular Docking Studies for Intermolecular Recognition Processes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule (ligand) might bind to a protein receptor.

For compounds containing pyridine and tolylamino moieties, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of proteins like the bacterial regulator protein PqsR of Pseudomonas aeruginosa and succinate (B1194679) dehydrogenase to predict their binding affinity and mode of interaction. mdpi.comnih.govjst.go.jp These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. dovepress.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecular systems, providing insights that are often inaccessible through experimental methods alone. For systems involving "Pyridine, 3-(4-tolylamino)-", MD simulations can elucidate its structural flexibility, conformational landscape, and the nature of its interactions with surrounding molecules such as solvents, biological macromolecules, or material surfaces. This section details the application of MD simulations to understand the dynamic properties and intermolecular forces governing the behavior of this compound and its derivatives.

MD simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. mdpi.comnih.gov The forces acting on each atom are calculated using a molecular mechanics force field, which provides a simplified, classical description of the potential energy of the system as a function of its atomic coordinates. By simulating the system for nanoseconds (ns) or even microseconds (µs), a trajectory is generated that describes the positions and velocities of all atoms, revealing the dynamic evolution of the system. mdpi.com

In the context of drug discovery and materials science, MD simulations are crucial for bridging the gap between static structural data and dynamic functional behavior. For instance, while molecular docking can predict a preferred binding pose of a ligand to a protein, MD simulations can assess the stability of this pose, explore alternative binding modes, and characterize the specific intermolecular interactions that stabilize the complex over time. nih.govmdpi.com

Simulation Protocols for Pyridine-Based Systems

The setup of an MD simulation for a system containing "Pyridine, 3-(4-tolylamino)-" or its analogs involves several key steps. A typical simulation protocol, as seen in studies of related pyridine derivatives, includes:

System Preparation : The initial coordinates of the molecule are obtained, often from crystallographic data or generated via computational chemistry software. The molecule is then placed in a simulation box, typically a periodic cube or rectangular prism, and solvated with an explicit solvent like water. nih.gov If interactions with a biological membrane are of interest, the molecule can be embedded within a pre-equilibrated lipid bilayer. nih.gov

Force Field Selection : A suitable force field is chosen to describe the interatomic potentials. Common choices for organic and biomolecular systems include AMBER, CHARMM, GROMOS, and OPLS. mdpi.com The parameters for the specific ligand may need to be generated and validated if they are not already present in the standard force field library.

Equilibration : The system undergoes an equilibration phase. This involves energy minimization to remove any steric clashes, followed by a period of simulation under controlled temperature and pressure (NVT and NPT ensembles) to allow the solvent and any other components to relax around the solute.

Production Run : Following equilibration, the production simulation is run for a duration sufficient to sample the phenomena of interest. For ligand-protein binding stability, simulations often run for hundreds of nanoseconds. mdpi.com

Table 1: Illustrative Parameters for MD Simulation of a Pyridine Derivative System This table presents typical parameters based on simulations of similar compounds and does not represent a specific simulation of Pyridine, 3-(4-tolylamino)-.

| Parameter | Typical Value/Setting | Reference/Context |

|---|---|---|

| Force Field | OPLS3, AMBER, GROMOS96 | General purpose force fields for drug-like molecules and proteins. mdpi.com |

| Solvent Model | TIP3P or SPC/E Water | Standard explicit water models for biomolecular simulations. |

| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Standard setup to simulate a bulk environment. nih.gov |

| Temperature | 300 K or 310 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 50 - 500 ns | Dependent on the process; binding stability often requires longer timescales. mdpi.comnih.gov |

| Integration Timestep | 2 fs | A standard timestep when using algorithms like SHAKE to constrain hydrogen bonds. |

Analysis of Dynamic Behavior and Intermolecular Interactions

Post-simulation analysis of the trajectory provides a wealth of information about the dynamic behavior of "Pyridine, 3-(4-tolylamino)-".

Conformational Dynamics: The tolyl and pyridine rings are connected by an amino linker, allowing for considerable rotational freedom. MD simulations can track the dihedral angles between these rings to identify the most stable conformations and the energy barriers for transition between them. In studies of similar molecules with multiple aromatic rings, it has been shown that the torsional flexibility is key to its ability to adapt to different environments, such as a protein binding pocket or a crystal lattice. acs.org

Intermolecular Interactions: The stability of complexes involving "Pyridine, 3-(4-tolylamino)-" is dictated by a network of non-covalent interactions.

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the hydrogen of the amino group are potential sites for hydrogen bonding. MD simulations can quantify the stability of these bonds by calculating their occupancy (the percentage of simulation time a specific hydrogen bond exists). mdpi.com In simulations of related pyridine-thiazole inhibitors, the formation of stable hydrogen bonds with protein residues was a key indicator of potent binding. mdpi.com

π-π Stacking: The aromatic pyridine and tolyl rings can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein, or with other molecules in a condensed phase. The distance and orientation between interacting rings can be monitored throughout the simulation.

Hydrophobic Interactions: The tolyl group contributes to the molecule's hydrophobicity, promoting interactions with nonpolar pockets in proteins or partitioning into lipid membranes.

Table 2: Representative Analysis of Intermolecular Interactions from MD Simulations of Analogous Systems This table is a hypothetical representation of data that could be generated for Pyridine, 3-(4-tolylamino)- interacting with a target protein, based on findings for similar molecules.

| Interaction Type | Potential Interacting Partner (in a Protein) | Metric | Illustrative Finding |

|---|---|---|---|

| Hydrogen Bond | Aspartic Acid (side chain) | Occupancy (%) | A stable H-bond may form between the pyridine-N and the backbone NH of a residue. mdpi.com |

| Hydrogen Bond | Glutamine (side chain) | Average Distance (Å) | The amino-H may interact with a carbonyl oxygen acceptor. |

| π-π Stacking | Tyrosine or Phenylalanine | Centroid Distance (Å) | The tolyl or pyridine ring may stack with an aromatic residue, with distances around 3.5-5.0 Å. |

| Salt Bridge | Charged Residue (e.g., Lysine, Arginine) | Frequency | If the pyridine nitrogen becomes protonated, it can form stable salt bridges. mdpi.com |

| Van der Waals Energy | Binding Pocket Residues | Energy (kcal/mol) | Favorable van der Waals interactions contribute significantly to the overall binding energy. |

By calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), MD simulations can quantify the stability of the molecule within a specific environment and identify which parts of the molecule are most flexible. For instance, in simulations of ligands bound to a protein, a low RMSD for the ligand indicates a stable binding mode. nih.gov

Coordination Chemistry and Supramolecular Assembly Research of Pyridine, 3 4 Tolylamino Analogues

Investigation of Supramolecular Architectures

π-π Stacking Interactions and Aromatic Stacking Motifs

The supramolecular architecture of crystals containing aromatic systems, such as analogues of Pyridine (B92270), 3-(4-tolylamino)-, is significantly influenced by π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the π-electron clouds of adjacent aromatic rings and are crucial in the formation and stabilization of molecular assemblies. nih.gov The energy of these interactions is typically modest, yet their collective effect is substantial in directing the three-dimensional arrangement of molecules in the solid state.

In analogues of Pyridine, 3-(4-tolylamino)-, both the pyridine and the tolyl groups are capable of engaging in π-π stacking. The geometry of these interactions can vary, leading to distinct packing motifs. Common arrangements include:

Parallel-displaced: In this geometry, the aromatic rings are parallel but offset from one another. This arrangement is often more stable than a perfect face-to-face sandwich configuration because it minimizes electrostatic repulsion between the electron-rich π-systems. researchgate.net

T-shaped (or edge-to-face): Here, the edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another (the electronegative π-cloud). researchgate.net

Antiparallel-displaced: This is often the most stable configuration for pyridine dimers, combining the favorable aspects of both parallel displacement and antiparallel alignment of dipole moments to maximize attraction. researchgate.net

Theoretical and experimental studies on pyridine and benzene-pyridine systems have provided insight into the energetics of these interactions. Calculations show that the inclusion of electron correlation is essential to accurately model the stability of these stacked systems. researchgate.net For pyridine dimers, the binding energy can be as high as 3.97 kcal/mol for the most stable antiparallel-displaced geometry. researchgate.net The presence of substituents, such as the methyl group on the tolyl ring and the amino group on the pyridine ring, can further modulate the electronic properties of the aromatic systems and, consequently, the strength and preferred geometry of the stacking interactions. rsc.org These interactions are highly sensitive to the nature and location of substituents as well as the relative orientation of the interacting rings. rsc.org

| Stacking Geometry | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Antiparallel-displaced | 3.97 | researchgate.net |

| Antiparallel-sandwich | 3.05 | researchgate.net |

| Parallel-displaced | 2.39 | researchgate.net |

| T-up | 1.91 | researchgate.net |

| Parallel-sandwich | 1.53 | researchgate.net |

| T-down | 1.47 | researchgate.net |

Role of Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired properties. researchgate.net For organic molecules like analogues of Pyridine, 3-(4-tolylamino)-, a diverse array of non-covalent interactions collaboratively dictates the final crystal packing. While π-π stacking is a key contributor, other forces such as hydrogen bonds, C-H···π interactions, and van der Waals forces are equally important in building robust supramolecular architectures. scirp.orgresearchgate.net

The 3-aminopyridine (B143674) moiety is a versatile building block for supramolecular assembly due to its capacity for multiple, specific non-covalent interactions:

Hydrogen Bonding: The amino group (-NH-) provides a hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This allows for the formation of strong and directional N-H···N hydrogen bonds, which often form primary structural motifs like chains or dimers. nih.govnih.gov In the crystal structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, N-H···N hydrogen bonds lead to the formation of C(6) chains, while N-H···O bonds create dimers or other chain motifs. nih.gov

C-H···π and C-H···X Interactions: The aromatic C-H bonds of both the pyridine and tolyl rings can act as weak hydrogen bond donors, interacting with the π-systems of adjacent rings (C-H···π) or other heteroatoms (e.g., C-H···O). researchgate.net

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| N-H···N Hydrogen Bond | Donation from amino group to pyridine nitrogen | Forms primary synthons like chains and dimers. nih.gov |

| π-π Stacking | Interaction between aromatic rings (pyridine/tolyl) | Stabilizes layers and columns formed by hydrogen-bonded networks. rsc.org |

| C-H···π Interaction | Aromatic C-H bond interacting with a π-system | Secondary interaction contributing to 3D packing. researchgate.net |

| van der Waals Forces | Dispersive forces | Contribute to overall crystal stability and efficient packing. mdpi.com |

Catalytic Applications of Pyridine-Based Coordination Complexes

The aminopyridine scaffold, central to Pyridine, 3-(4-tolylamino)-, is a highly effective ligand framework in coordination chemistry, leading to metal complexes with significant catalytic activity. The pyridine nitrogen and the exocyclic amino nitrogen can act as a bidentate chelating system, forming stable complexes with a wide range of transition metals, including iron, copper, titanium, and zirconium. researchgate.netumn.edunsf.gov The resulting aminopyridinato complexes have found extensive use in various catalytic transformations, most notably in olefin polymerization. researchgate.net

Group-IV metal complexes (Ti, Zr, Hf) stabilized by aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these complexes demonstrate good catalytic activities, producing high-molecular-weight polymers. The ligand structure, including the substituents on both the pyridine and amino groups, can be systematically modified to tune the electronic and steric properties of the metal center, thereby optimizing catalyst performance in terms of activity and selectivity. researchgate.net

Iron complexes featuring aminopyridine ligands have also emerged as effective catalysts, particularly in the realm of Atom Transfer Radical Polymerization (ATRP). umn.edunsf.gov For example, iron(II) complexes with aminopyridine ligands have been shown to catalyze the polymerization of styrene. nsf.gov Research has indicated that tuning the steric hindrance and electronic properties of the ligand—for instance, by changing substituents—can influence the catalyst's activity and the equilibrium of the polymerization process. umn.edu Beyond polymerization, iron(II) complexes with related α-iminopyridine ligands have demonstrated catalytic activity in oxidation reactions, such as the conversion of activated methylene (B1212753) groups and secondary alcohols to ketones using oxidants like H₂O₂. rsc.org

| Metal Center | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Titanium (Ti), Zirconium (Zr) | Aminopyridinato | Olefin Polymerization | researchgate.net |

| Iron (Fe) | Aminopyridine | Atom Transfer Radical Polymerization (ATRP) of styrene | umn.edunsf.gov |

| Iron (Fe) | α-Iminopyridine | Oxidation of alcohols and methylene groups | rsc.org |

Advanced Materials Applications and Structure Property Relationships Excluding Clinical/therapeutic

Organic Electronic and Optoelectronic Materials Research

While the broader families of pyridine (B92270) derivatives and compounds containing tolylamino moieties are subjects of interest in organic electronics, dedicated research on "Pyridine, 3-(4-tolylamino)-" for these applications appears to be absent from the current body of scientific literature.

Development of Aggregation-Induced Emission (AIE) Luminogens

No studies were found describing the synthesis, investigation, or application of "Pyridine, 3-(4-tolylamino)-" as an Aggregation-Induced Emission (AIE) luminogen. The AIE properties of this specific compound have not been reported.

Fabrication and Evaluation of Hole-Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs)

There are no available research articles detailing the fabrication of Organic Light-Emitting Diodes (OLEDs) using "Pyridine, 3-(4-tolylamino)-" as a hole-transporting material (HTM). Consequently, no data exists on its performance evaluation in this capacity, including key metrics such as hole mobility, ionization potential, and device efficiency. Although arylamine derivatives are widely used as HTMs, research has not been specifically published on the 3-(4-tolylamino) pyridine isomer for this purpose. nih.gov

Device Engineering and Performance Characterization of Functional Materials

In line with the absence of data in the preceding sections, no literature was found on the device engineering or performance characterization of "Pyridine, 3-(4-tolylamino)-". There are no reports on its thermal stability, photophysical properties, or performance metrics within an optoelectronic device architecture.

Corrosion Inhibition Studies

The potential of "Pyridine, 3-(4-tolylamino)-" as a corrosion inhibitor has not been explored in published research. While pyridine and its derivatives are a known class of corrosion inhibitors, studies on this particular isomer are not available. qu.edu.qachemmethod.com

Mechanistic Investigations of Inhibition Processes

No mechanistic studies, either experimental or computational, have been conducted to determine how "Pyridine, 3-(4-tolylamino)-" might inhibit corrosion. There is no information on its mode of action, such as whether it would act as an anodic, cathodic, or mixed-type inhibitor.

Material Surface Adsorption Studies

No research was found that investigates the adsorption of "Pyridine, 3-(4-tolylamino)-" onto any material surface. Details regarding its adsorption isotherms, thermodynamics, or the nature of the inhibitor-surface interaction (physisorption vs. chemisorption) are not documented in the scientific literature.

Structure-Property Relationship (SPR) Studies for Material Performance Optimization

The performance of an organic material is intrinsically linked to its molecular structure. Structure-Property Relationship (SPR) studies are therefore crucial for the rational design of new materials with optimized characteristics for specific applications. For a molecule like Pyridine, 3-(4-tolylamino)-, key aspects such as the arrangement of its constituent pyridine and tolyl groups, and the nature of the amino linkage, are expected to dictate its electronic and physical properties.

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a profound impact on the material's characteristics. mdpi.comnih.gov In the case of tolylaminopyridines, the position of the tolylamino group on the pyridine ring (i.e., 2-, 3-, or 4-position) and the position of the methyl group on the tolyl ring (ortho, meta, or para) would significantly alter the molecule's properties.

For Pyridine, 3-(4-tolylamino)-, the tolylamino group is at the 3-position of the pyridine ring. This arrangement breaks the symmetry of the molecule, which can influence its packing in the solid state and, consequently, its bulk properties like conductivity and thermal stability. mdpi.com Studies on other pyridine derivatives have shown that isomers with different substitution patterns exhibit distinct photophysical and electrochemical behaviors. mdpi.com For instance, the position of a substituent can affect the degree of intramolecular charge transfer (ICT), which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

A hypothetical comparison of tolylaminopyridine isomers illustrates this principle:

| Isomer | Substitution Pattern | Expected Impact on Properties |

| Pyridine, 2-(4-tolylamino)- | Amino group at the 2-position | Potentially stronger intramolecular hydrogen bonding, affecting solubility and crystal packing. Different electronic communication between the rings. |

| Pyridine, 3-(4-tolylamino)- | Amino group at the 3-position | Asymmetric structure, likely leading to a significant dipole moment. May result in amorphous materials. |

| Pyridine, 4-(4-tolylamino)- | Amino group at the 4-position | More linear and symmetric structure, potentially leading to more ordered packing and higher charge carrier mobility. |

The rational design of materials based on Pyridine, 3-(4-tolylamino)- would involve a detailed consideration of substituent effects and the resulting electronic structure. The tolyl group, with its electron-donating methyl substituent, and the electron-withdrawing nature of the pyridine ring, establish a donor-acceptor (D-A) framework within the molecule.

The electronic properties of such a D-A system can be fine-tuned by modifying the substituents. For example, replacing the methyl group on the tolyl ring with a stronger electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., cyano) would modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These energy levels are critical for applications in electronic devices, as they determine the efficiency of charge injection and transport.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for predicting the electronic structure and properties of new materials before their synthesis. researchgate.netresearchgate.net DFT calculations could elucidate the HOMO-LUMO gap, dipole moment, and charge distribution of Pyridine, 3-(4-tolylamino)-, providing insights into its potential as a material for electronics or nonlinear optics.

Below is a table summarizing the key structural features of Pyridine, 3-(4-tolylamino)- and their likely influence on its material properties, based on established principles.

| Structural Feature | Component | Likely Influence on Material Properties |

| Pyridine Ring | Electron-accepting moiety | Influences electron affinity and transport characteristics. The nitrogen atom provides a site for hydrogen bonding, affecting intermolecular interactions. wikipedia.org |

| Tolyl Group | Electron-donating moiety | The methyl group enhances the electron-donating nature, affecting the ionization potential and hole transport characteristics. |

| Amino Linkage | Bridge between rings | Allows for electronic communication (conjugation) between the donor and acceptor parts. The geometry of the linkage affects the degree of charge transfer. |

| 3-Substitution Pattern | Positional isomerism | Leads to an asymmetric structure, likely resulting in a significant molecular dipole moment and potentially amorphous thin-film morphology. |

This table represents a theoretical analysis based on the principles of materials chemistry, pending specific experimental validation for Pyridine, 3-(4-tolylamino)-.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes to Architecturally Complex Pyridine (B92270) Systems

The synthesis of simple N-aryl aminopyridines can often be achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination or Ullmann condensation. However, a significant future direction lies in using Pyridine, 3-(4-tolylamino)- as a foundational building block for architecturally complex, polycyclic, and spirocyclic systems.

Modern synthetic strategies could be employed to elaborate upon the basic frame. For instance, transition metal-catalyzed C-H functionalization could selectively activate positions on either the pyridine or the tolyl ring, allowing for the attachment of diverse functional groups or the construction of new fused rings. Rhodium-catalyzed annulation reactions, which have been successfully applied to N-aryl-2-aminopyridines for the synthesis of indoles, could be explored with the 3-amino isomer to potentially yield novel N-heterocycles. rsc.org Furthermore, photoredox-catalyzed reactions could offer mild and efficient pathways to create complex spirocyclic tetrahydronaphthyridines from vinyl pyridine precursors, a strategy that could be adapted for derivatives of Pyridine, 3-(4-tolylamino)-. nih.gov These advanced methods would transform a simple diarylamine into a scaffold for creating diverse and complex molecules with unique three-dimensional structures.

Integration of Pyridine, 3-(4-tolylamino)- Analogues into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic molecules (e.g., functionality, processability) and inorganic structures (e.g., stability, conductivity), leading to materials with synergistic or novel characteristics. mdpi.com A promising area of research is the integration of Pyridine, 3-(4-tolylamino)- analogues into such hybrid systems.

To achieve this, the parent molecule would first need to be functionalized with groups capable of binding to an inorganic matrix. For example, the introduction of silane (B1218182) groups would permit covalent grafting onto silica (B1680970) surfaces, while carboxylate or phosphonate (B1237965) groups could serve as linkers to metal oxide nanoparticles or as organic struts in the formation of Metal-Organic Frameworks (MOFs). mdpi.commdpi.com The resulting hybrid materials could have applications in various fields. If the organic analogue possesses specific optical properties, the resulting material could be used for sensing or in optoelectronic devices. The incorporation of these pyridine-based linkers into MOFs could create materials with tailored porosity and chemical environments for applications in gas storage or heterogeneous catalysis. mdpi.com

Advanced Computational Modeling for Rational Design and High-Throughput Screening

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. Future research on Pyridine, 3-(4-tolylamino)- and its derivatives will likely be heavily influenced by advanced computational modeling. tandfonline.comnih.gov

Rational Design: Techniques such as Density Functional Theory (DFT) can be used to predict the electronic properties, molecular geometry, and reactivity of novel analogues. This allows for the in silico design of molecules with specific desired characteristics, such as a particular dipole moment for nonlinear optics or a specific HOMO-LUMO gap for electronic applications. Molecular docking simulations can predict how these molecules might bind to biological targets, guiding the rational design of new potential therapeutic agents. nih.gov

High-Throughput Screening: By creating virtual libraries of thousands of hypothetical derivatives of Pyridine, 3-(4-tolylamino)-, researchers can perform high-throughput computational screening to identify promising candidates for specific applications. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with potential biological activity, such as inhibitory action against a specific enzyme. tandfonline.comfigshare.com This computational-first approach saves significant time and resources by prioritizing the synthesis of only the most promising candidates.

A hypothetical screening could explore substitutions on both the pyridine and tolyl rings to modulate properties like binding affinity or electronic behavior, as illustrated in the table below.

| Derivative ID | Substitution on Pyridine Ring | Substitution on Tolyl Ring | Predicted Property (Example) |

| P3T4-001 | 4-fluoro | 2-methoxy | Increased Dipole Moment |

| P3T4-002 | 5-cyano | 3-chloro | Altered LUMO Energy |

| P3T4-003 | 6-methyl | 2,6-difluoro | Modified Torsional Angle |

| P3T4-004 | 4,6-dichloro | 3-trifluoromethyl | Potential Kinase Binding |

This table is for illustrative purposes to show how computational screening could be organized.

Exploration of New Catalytic and Industrial Applications Beyond Current Scope

While the direct applications of Pyridine, 3-(4-tolylamino)- are yet to be established, its structure suggests potential in catalysis and other industrial uses. The nitrogen atoms in the molecule—both the pyridine ring nitrogen and the bridging amine nitrogen—possess lone pairs of electrons that can coordinate to metal centers.

Catalysis: Derivatives of Pyridine, 3-(4-tolylamino)- could be designed as novel ligands for transition metal catalysts. By modifying the steric and electronic properties of the ligand through chemical synthesis, it may be possible to fine-tune the activity and selectivity of a metal catalyst for a specific organic transformation. The broader class of aminopyridines has been explored in various catalytic systems, indicating a strong precedent for this line of inquiry. nih.gov

Medicinal and Agrochemical Chemistry: Substituted aminopyridines are a well-established class of compounds with a wide range of biological activities. nih.gov They are found in numerous pharmaceuticals and agrochemicals. Future research could involve synthesizing libraries of Pyridine, 3-(4-tolylamino)- derivatives and screening them for activity against various biological targets, such as kinases, phosphodiesterases, or receptors, potentially leading to the discovery of new lead compounds for drug or pesticide development. nih.gov The ability to functionalize both aromatic rings provides a powerful tool for optimizing potency and pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-tolylamino)pyridine derivatives, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, phosphorus oxychloride (POCl₃) under reflux is used to activate pyridine derivatives, followed by coupling with 4-toluidine. Key steps include:

- Reagent Activation : POCl₃ reacts with pyridine precursors to form reactive intermediates (e.g., chloropyridines) .

- Amine Coupling : Substitution with 4-toluidine in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH) .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products. Yields >70% are achievable with optimized stoichiometry and temperature control .

Q. How can spectroscopic techniques confirm the structure and purity of 3-(4-tolylamino)pyridine derivatives?

- Methodological Answer :